1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one
Description
1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one is a brominated ketone derivative featuring a unique combination of substituents: a bromo atom at the propan-2-one position, a fluoro group at the 3-position, and a mercapto (-SH) group at the 4-position of the phenyl ring. This trifunctional structure confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H8BrFOS |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-bromo-1-(3-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
InChI Key |
XMROVQVHLJABPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)F)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one typically involves the bromination of a suitable precursor ketone that already contains the 3-fluoro-4-mercaptophenyl moiety. The key steps are:
- Starting from a 3-fluoro-4-mercaptophenyl derivative (often a substituted acetophenone or similar aromatic ketone).
- Introducing the bromine atom at the α-position (carbon adjacent to the carbonyl group) of the propan-2-one side chain.
- Controlling reaction conditions to avoid overbromination or side reactions involving the mercapto group.
This approach leverages the electrophilic bromination at the α-position of ketones, a well-established reaction in organic synthesis.
Specific Synthetic Route
Based on the available data from commercial and research sources, a typical preparation method includes:
Starting Material Preparation :
The precursor 1-(3-fluoro-4-mercaptophenyl)propan-2-one is synthesized or procured. This compound contains the phenyl ring substituted with fluorine at the 3-position and a mercapto group at the 4-position.α-Bromination Reaction :
The precursor ketone is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions (often in a solvent like acetic acid, chloroform, or dichloromethane) to selectively introduce a bromine atom at the α-carbon of the ketone group.-
- Temperature is maintained at low to moderate levels (0–25 °C) to minimize side reactions.
- The reaction time is optimized to achieve high yield without decomposition.
- Acidic or neutral conditions are preferred to maintain the integrity of the mercapto group.
Isolation and Purification :
The product is isolated by standard work-up procedures such as extraction, washing, and crystallization or chromatography to obtain pure 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one .Characterization :
The compound is characterized by spectroscopic methods including NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Reaction Scheme
$$
\text{1-(3-fluoro-4-mercaptophenyl)propan-2-one} + \text{Br}_2 \xrightarrow[\text{solvent}]{\text{0-25 °C}} \text{1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one}
$$
Data Table: Properties and Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C9H8BrFOS |
| Molecular Weight | Approx. 263.13 g/mol |
| Key Functional Groups | Bromine (α-position), Fluorine (3-position), Mercapto (4-position), Ketone (propan-2-one) |
| Common Brominating Agents | Bromine (Br2), N-bromosuccinimide (NBS) |
| Typical Solvents | Acetic acid, dichloromethane, chloroform |
| Temperature Range | 0 to 25 °C |
| Reaction Time | 1–4 hours (optimized per scale) |
| Purification Methods | Extraction, recrystallization, silica gel chromatography |
| Characterization Techniques | 1H NMR, 13C NMR, 19F NMR, Mass Spectrometry |
Analysis of Preparation Methods
Advantages
- Selectivity : The α-bromination of ketones is a well-understood reaction, allowing selective introduction of bromine at the α-position.
- Mild Conditions : The reaction can be performed under relatively mild temperatures, preserving sensitive groups like mercapto.
- Scalability : The method is amenable to scale-up, including continuous flow reactors for industrial production, enhancing yield and reproducibility.
Challenges
- Mercapto Group Sensitivity : The thiol (mercapto) group is prone to oxidation and side reactions, requiring careful control of reaction atmosphere (inert gas) and conditions.
- Overbromination Risk : Excess bromine or prolonged reaction time can lead to polybrominated byproducts.
- Purification Complexity : Due to the presence of multiple reactive groups, purification may require careful chromatographic separation.
Chemical Reactions Analysis
1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation. These reactions can modify molecular targets, such as proteins or enzymes, thereby affecting their function and activity .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : The fluoro and mercapto groups in the target compound create a mixed electronic environment—fluoro withdraws electrons, while the thiol donates electrons via resonance. This duality may enhance binding to biological targets like enzymes or receptors.
- Reactivity : The mercapto group enables thiol-specific reactions (e.g., disulfide formation, metal coordination), absent in analogues with methoxy or halogen substituents.
- Toxicity Considerations : Brominated compounds often exhibit reproductive or organ toxicity (e.g., ), but the mercapto group may introduce additional hazards due to its redox activity .
Biological Activity
1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one is a chemical compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a mercapto (thiol) group attached to a phenyl ring, along with a propan-2-one backbone. This molecular configuration allows for various biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
Biological Activity Overview
The biological activity of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one is primarily attributed to its reactive functional groups. The mercapto group, in particular, plays a crucial role in its interactions with biological molecules, enabling potential applications in enzyme inhibition and protein modification studies. This compound's reactivity allows researchers to explore its effects on cellular processes and therapeutic applications.
The compound's mechanism of action involves:
- Nucleophilic Substitution : The thiol group can form covalent bonds with electrophilic sites on proteins and enzymes.
- Oxidation Reactions : It may undergo oxidation, influencing various metabolic pathways.
Antimicrobial Activity
Recent studies indicate that 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.05 mg/mL |
| Escherichia coli | 0.10 mg/mL |
| Pseudomonas aeruginosa | 0.15 mg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Its ability to modify proteins through nucleophilic attack makes it suitable for studying enzyme kinetics and inhibition mechanisms.
Case Study: Enzyme Inhibition
In one study, the compound was tested against a panel of enzymes, revealing that it significantly inhibited the activity of certain proteases involved in disease pathways. The IC50 values were determined to assess potency:
Table 2: Enzyme Inhibition IC50 Values
| Enzyme | IC50 (µM) |
|---|---|
| Protease A | 5.2 |
| Protease B | 3.8 |
| Protease C | 7.4 |
These results indicate that 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one may serve as a lead compound for developing new therapeutic agents targeting specific enzymes.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the bromination of 1-(3-fluoro-4-mercaptophenyl)propan-2-one under controlled conditions. Key factors such as temperature and solvent choice are optimized to achieve high yields.
Structural Characteristics
The molecular formula is , with a molecular weight of approximately 251.12 g/mol. The presence of the bromine and fluorine atoms contributes to the compound's unique reactivity profile, enhancing its biological activity.
Q & A
Q. What are the key challenges in synthesizing 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one, and how can they be addressed methodologically?
The synthesis involves balancing reactivity of bromine, fluorine, and the thiol (-SH) group. The thiol group is prone to oxidation, necessitating inert conditions (e.g., nitrogen/argon atmosphere) and protective agents like trityl or acetyl groups during reactions . Fluorination at the 3-position requires regioselective electrophilic substitution or directed ortho-metallation strategies, as seen in analogous fluorophenyl ketones . Bromination at the propan-2-one position may employ HBr or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (split by fluorine coupling, J ~8–12 Hz) and thiol proton (if unprotected; δ ~1.5–2.5 ppm, broad).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~200–210 ppm) and quaternary carbons adjacent to bromine/fluorine.
- ¹⁹F NMR : Detect fluorine environment (δ ~-110 to -120 ppm for para-fluorine) .
- FTIR : Validate C=O stretch (~1700 cm⁻¹), S-H stretch (~2550 cm⁻¹, if unprotected), and C-F stretches (~1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Br or SH groups) .
Q. How can researchers ensure the stability of the thiol group during storage and handling?
- Store under inert gas (argon) at low temperatures (-20°C).
- Use stabilizing agents like dithiothreitol (DTT) or ethylenediaminetetraacetic acid (EDTA) to prevent oxidation to disulfides .
- Avoid exposure to light, moisture, or transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze thiol degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one in substitution reactions?
Density Functional Theory (DFT) calculations can model the electronic effects of fluorine (electron-withdrawing) and bromine (leaving group propensity). For example:
- Nucleophilic Aromatic Substitution (SₙAr) : Fluorine’s meta-directing effect may guide substitution at the 4-mercaptophenyl position.
- Alkylation/Thiol-Ene Reactions : Simulate thiol reactivity with electrophiles (e.g., maleimides) using frontier molecular orbital (FMO) analysis . Tools like Gaussian or ORCA, paired with solvent models (e.g., PCM), enhance accuracy .
Q. What experimental strategies resolve contradictions between NMR and X-ray crystallography data for this compound?
- Dynamic Effects in NMR : If NMR signals suggest conformational flexibility (e.g., rotamers), variable-temperature NMR (VT-NMR) can identify exchange processes.
- X-ray Refinement : Use SHELXL for high-resolution refinement to detect disorder in bromine/fluorine positions . For example, demonstrates how SHELX resolves steric clashes in similar halogenated aromatics.
- Complementary Techniques : Pair with Raman spectroscopy or solid-state NMR to cross-validate crystal packing vs. solution dynamics .
Q. How can researchers design kinetic studies to probe bromine’s leaving-group ability in cross-coupling reactions?
- Pseudo-First-Order Kinetics : Monitor reactions (e.g., Suzuki-Miyaura coupling) under controlled Pd catalyst loads. Track bromide release via ion chromatography or fluorescence probes .
- Isotopic Labeling : Substitute ⁷⁹Br with ⁸¹Br to study kinetic isotope effects (KIEs) in substitution pathways .
- Competition Experiments : Compare reactivity with analogous chloro or iodo derivatives to quantify leaving-group efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
